molecular formula C8H7BrO2S B1280756 3-Bromo-2-(methylthio)benzoic acid CAS No. 503821-96-3

3-Bromo-2-(methylthio)benzoic acid

Cat. No.: B1280756
CAS No.: 503821-96-3
M. Wt: 247.11 g/mol
InChI Key: SRAJIAHCWLXQRA-UHFFFAOYSA-N
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Description

3-Bromo-2-(methylthio)benzoic acid is a chemical compound with the CAS Number: 503821-96-3 . It has a molecular weight of 247.11 . It is a solid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H7BrO2S/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H,10,11) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 247.11 . It is a solid at room temperature . The storage temperature is 2-8°C .

Scientific Research Applications

Crystal Structure Analysis

The study of crystal structures of bromo-hydroxy-benzoic acid derivatives, including compounds similar to 3-Bromo-2-(methylthio)benzoic acid, provides insights into their chemical properties. The formation of two-dimensional architectures in these compounds is primarily due to C—H⋯O hydrogen bonds and Br⋯O interactions, which are critical for understanding their molecular interactions and potential applications in material science (Suchetan et al., 2016).

Synthesis and Chemical Reactivity

Studies on the synthesis of various bromo-benzoic acid derivatives, which include this compound analogs, reveal the intricate process of their formation. These studies focus on the synthesis of specific compounds, their identification through techniques like NMR and IR, and the understanding of their reactivity and stability (Zha Hui-fang, 2011).

Solubility Characteristics

The solubility properties of similar compounds, such as 3-bromo-2-methyl benzoic acid, have been studied in various solvents. These studies provide essential data for applications in pharmaceuticals and material science, as solubility is a critical parameter for the processing and effectiveness of chemical compounds (Yuanyun Gu et al., 2020).

Thermochemistry and Structure-Property Relationships

Research into the thermochemistry of halogen-substituted benzoic acids, including bromo-benzoic acid derivatives, offers insights into their energetic structure-property relationships. This research is vital for applications in material sciences and environmental assessments (K. Zherikova & S. Verevkin, 2019).

Vibrational Analysis and Molecular Reactivity

Detailed vibrational analysis and study of chemical reactivity descriptors of bromo-benzoic acid derivatives contribute to the understanding of their molecular behavior. This knowledge is essential for predicting the reactivity of these compounds in various chemical processes (S. Yadav et al., 2022).

Safety and Hazards

The safety information for 3-Bromo-2-(methylthio)benzoic acid includes the following hazard statements: H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 . The compound is labeled with the GHS07 pictogram and the signal word is "Warning" .

Mechanism of Action

Target of Action

Benzylic compounds are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

The mode of action of 3-Bromo-2-(methylthio)benzoic acid involves several chemical reactions. One of the key reactions is free radical bromination, which involves the removal of a hydrogen atom from the benzylic position, resulting in the formation of a resonance-stabilized radical . This radical can then undergo further reactions, such as nucleophilic substitution or oxidation .

Biochemical Pathways

It’s worth noting that benzylic compounds can participate in various biochemical processes, including the suzuki–miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst, resulting in the formation of a new carbon-carbon bond .

Pharmacokinetics

The properties of benzylic compounds can be influenced by factors such as their molecular size, polarity, and the presence of functional groups .

Result of Action

The reactions it undergoes, such as free radical bromination and nucleophilic substitution, can lead to significant changes in the structure and function of target molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of free radical bromination can be affected by the presence of other substances, temperature, and pH . Additionally, the stability of the compound can be influenced by factors such as light, heat, and moisture .

Biochemical Analysis

Biochemical Properties

3-Bromo-2-(methylthio)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative and nucleophilic substitution reactions . The compound’s bromine and methylthio groups contribute to its reactivity, allowing it to participate in various biochemical pathways. For instance, it can act as a substrate for enzymes that catalyze halogenation and methylation reactions, thereby influencing the activity of these enzymes and the overall biochemical processes they regulate.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate the activity of key signaling molecules, leading to alterations in cell function. For example, it may affect the phosphorylation status of proteins involved in signal transduction, thereby impacting downstream cellular responses. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules . It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. The compound’s bromine atom can participate in halogen bonding, while the methylthio group can engage in hydrophobic interactions, both of which contribute to its binding affinity. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcriptional regulators, thereby modulating the transcriptional machinery.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression profiles.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit minimal toxicity and exert subtle biochemical effects. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s impact on cellular and organismal health.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo oxidative metabolism, leading to the formation of reactive intermediates that may further participate in biochemical reactions. Additionally, it can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, thereby affecting the levels of specific metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can influence its biochemical activity, as its accumulation in certain tissues or organelles may enhance or inhibit its effects.

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. Its localization can impact its activity and function, as the microenvironment within different subcellular compartments can modulate its interactions with biomolecules.

Properties

IUPAC Name

3-bromo-2-methylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2S/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAJIAHCWLXQRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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